molecular formula C9H8N2O2 B13084261 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one

4-Acetyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13084261
M. Wt: 176.17 g/mol
InChI Key: CGYMEAPJVREGQJ-UHFFFAOYSA-N
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Description

4-Acetyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used as pharmacophores in drug discovery. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes heating o-phenylenediamine with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring . Industrial production methods often employ similar synthetic routes but may use different catalysts or solvents to optimize yield and purity.

Chemical Reactions Analysis

4-Acetyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The acetyl group in this compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-Acetyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

4-Acetyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-acetyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-5(12)6-3-2-4-7-8(6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13)

InChI Key

CGYMEAPJVREGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)NC(=O)N2

Origin of Product

United States

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